![molecular formula C17H18N2O3 B4073945 2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide](/img/structure/B4073945.png)
2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide
Overview
Description
2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide, also known as NPPB, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of chloride channels and has been used extensively in various physiological and biochemical studies.
Mechanism of Action
2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide inhibits chloride channels by binding to a specific site on the channel protein. The binding of this compound causes a conformational change in the channel protein, which leads to the inhibition of chloride ion transport. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the disruption of the chloride channel pore structure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit airway secretion, smooth muscle contraction, and insulin secretion. This compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide is its potency as a chloride channel inhibitor. It has been shown to be effective at low concentrations, which makes it a valuable tool in physiological and biochemical studies. However, one limitation of this compound is its non-specificity. It can inhibit multiple types of chloride channels, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving 2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide. One area of interest is the development of more specific chloride channel inhibitors that can target individual types of channels. Another area of interest is the investigation of the role of chloride channels in various disease states, such as cystic fibrosis and cancer. Additionally, the use of this compound in drug discovery and development is an area that warrants further investigation.
Conclusion:
In conclusion, this compound is a potent inhibitor of chloride channels that has been extensively used in scientific research. It has been shown to have a variety of biochemical and physiological effects and has been used to investigate the role of chloride channels in various physiological processes. While this compound has some limitations, it remains a valuable tool in the study of chloride channels and their functions. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in drug discovery and development.
Scientific Research Applications
2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide has been widely used in scientific research as a tool to investigate the physiological and biochemical functions of chloride channels. It has been shown to inhibit various types of chloride channels, including CFTR, ClC-2, and ClC-3. This compound has also been used to study the role of chloride channels in various physiological processes, such as airway secretion, smooth muscle contraction, and insulin secretion.
properties
IUPAC Name |
2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(14-8-10-16(11-9-14)19(21)22)17(20)18-13(2)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXXSWQIWOPHAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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